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molecular formula C9H6O4 B1580894 5-Carboxyphthalide CAS No. 4792-29-4

5-Carboxyphthalide

Cat. No. B1580894
M. Wt: 178.14 g/mol
InChI Key: QTWUWCFGWYYRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06392060B1

Procedure details

5-Carboxyphthalid (53 g, 0.3 mole) was suspended toluene (200 mL) and thionylchloride (44 g, 0.6 mole). N,N-dimethylformamide (DMF) (1 mL) was added and the mixture was heated at reflux temperature for 3 hours. The mixture was cooled to room temperature and n-heptane was added (200 ml). The crystals formed were collected and washed with heptane (100 mL). Yield 52 g, 88%. DSC onset: 131° C. 1H NMR (CDCl3, 500 MHz): 5.47 (2H, s), 8.06 (1H, d , J=7.5 Hz), 8.28(1H, d, J=7.5 Hz), 8.3(1H, s). 13C NMR (CDCl3, 125 MHz): 69.4, 125.1, 126.1, 131.1, 131.6, 137.8, 146.6, 167.4, 169.0.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)(O)=[O:2].C1(C)C=CC=CC=1.S(Cl)([Cl:23])=O.CN(C)C=O>CCCCCCC>[Cl:23][C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)=[O:2]

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
C(=O)(O)C=1C=C2COC(=O)C2=CC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
44 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crystals formed
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed with heptane (100 mL)
CUSTOM
Type
CUSTOM
Details
131° C

Outcomes

Product
Name
Type
Smiles
ClC(=O)C=1C=C2COC(=O)C2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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